molecular formula C10H5ClF3N B1590414 2-Chloro-7-(trifluoromethyl)quinoline CAS No. 83183-56-6

2-Chloro-7-(trifluoromethyl)quinoline

Cat. No. B1590414
CAS RN: 83183-56-6
M. Wt: 231.6 g/mol
InChI Key: YAQSVMJOGLVYGQ-UHFFFAOYSA-N
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Description

2-Chloro-7-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 83183-56-6 . It has a molecular weight of 231.6 . The IUPAC name for this compound is 2-chloro-7-(trifluoromethyl)quinoline . It is a solid at room temperature and is stored in a refrigerator .


Synthesis Analysis

The synthesis of 2-Chloro-7-(trifluoromethyl)quinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The InChI code for 2-Chloro-7-(trifluoromethyl)quinoline is 1S/C10H5ClF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H . The InChI key is YAQSVMJOGLVYGQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-7-(trifluoromethyl)quinoline is a solid at room temperature . It has a molecular weight of 231.6 . The compound is stored in a refrigerator .

Scientific Research Applications

Bioimaging and Pharmaceutical Agents

  • Quinoline derivatives, including those with trifluoromethyl groups like 2-Chloro-7-(trifluoromethyl)quinoline, are extensively used in pharmaceuticals and bioimaging. A novel method for catalyst-free synthesis of 7-aminoquinolines has been developed, which features high selectivity and good yields. These derivatives display strong intramolecular charge-transfer fluorescence and have been applied in live-cell imaging, particularly targeting the Golgi apparatus in various cell lines. They are also useful in two-photon fluorescence microscopy for imaging the Golgi apparatus (Chen et al., 2019).

Antimalarial and Antimicrobial Agents

  • Some novel 2-oxo-pyrano(2,3-b) and 2-oxo-pyrido(2,3-b)quinoline derivatives, synthesized from 2-chloro-3-formyl quinoline, have shown potential as antimalarial and antimicrobial agents. In particular, a 7-chloro derivative exhibited effective antimalarial properties against mosquito species and demonstrated optimum antimicrobial activity against various bacteria including Staphylococcus aureus and Escherichia coli (Sekar & Prasad, 1998).

Anticancer Agents

  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, synthesized via microwave irradiation, demonstrated significant anticancer activity. These compounds, including 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid derivatives, have been effective against various carcinoma cell lines. Additionally, some of these compounds induced apoptotic DNA fragmentation in cell lines, confirming their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Synthesis of Benzo[b][1,8]naphthyridin-4(1H)-one Derivatives

  • 2-Chloroquinolines are used as intermediates in the synthesis of various compounds. One example is the synthesis of 2-(trifluoromethyl)benzo[b][1,8]naphthyridin-4(1H)-one derivatives. These compounds are synthesized from 2-chloro-3-acetyl-quinolines, showcasing the versatility and utility of 2-chloroquinolines in chemical synthesis (Romero, Salazar, & López, 2015).

Antifungal and Antibacterial Properties

  • New 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. Many of these compounds have shown significant activity against various tested strains, demonstrating the potential of 2-chloroquinolines in developing new antimicrobial agents (Kategaonkar et al., 2010).

Electrochemical Fluorination

  • 2-Chloroquinolines are also involved in electrochemical fluorination studies. The fluorination of 2-quinolyl and 4-(7-trifluoromethyl)quinolyl sulfides, for example, was carried out successfully using Et(4)NF.nHF and Et(3)N.3HF in dimethoxyethane, yielding alpha-fluorinated sulfides. This research demonstrates the importance of 2-chloroquinolines in developing novel fluorination methods (Dawood & Fuchigami, 1999).

Corrosion Inhibition

  • The compound 2-chloro 3-formyl quinoline has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid solution. This showcases another industrial application of 2-chloroquinolines, particularly in the field of corrosion protection (Prasanna et al., 2016).

Safety And Hazards

The safety information for 2-Chloro-7-(trifluoromethyl)quinoline indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQSVMJOGLVYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547753
Record name 2-Chloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-(trifluoromethyl)quinoline

CAS RN

83183-56-6
Record name 2-Chloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-(trifluoromethyl)quinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Patel, CP Bhasin - Rasayan Journal of Chemistry, 2016 - rasayanjournal.co.in
In our present study 2-Chloro 7-trifluoromethyl 3-Carbaldehydeis condensed with different substituted aromatic amine to form respective Schiff bases. The Schiff bases are cyclized with …
Number of citations: 4 rasayanjournal.co.in

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